1-Azidopentane

説明

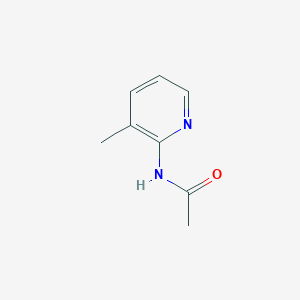

1-Azidopentane is an organic compound with the chemical formula C5H11N3 . It has a molecular weight of 113.1609 .

Synthesis Analysis

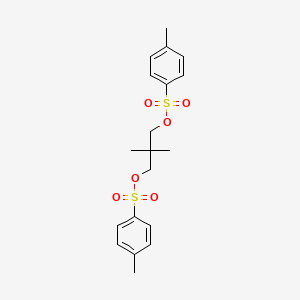

A new series of (co)polycarbonates bearing pendent azido groups was synthesized by polycondensation of varying molar proportions of 4, 4’- (5-azidopentane-2, 2-diyl) diphenol and bisphenol-A with triphosgene . The chemical structures, compositions, and random nature of (co)polycarbonates were confirmed by NMR spectroscopy .Molecular Structure Analysis

1-Azidopentane contains a total of 18 bonds; 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 positively charged N .Chemical Reactions Analysis

The crosslinking of (co)polycarbonates bearing pendant azido groups by UV-irradiation (254 nm/30 min) under ambient conditions is demonstrated . The complete decomposition of azido groups was observed with an exposure time of 30 min .Physical And Chemical Properties Analysis

1-Azidopentane has a molecular weight of 113.16 g/mol . It has a topological polar surface area of 14.4 Ų .科学的研究の応用

Application in the Synthesis of Multi-Axis Liquid Crystal Refrigeration Material

Specific Scientific Field

Summary of the Application

1-Azidopentane is used in the preparation method of multi-axis liquid crystal refrigeration material by click chemistry .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that 1-Azidopentane is used in a click chemistry process .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application as Modifiers of Hydroxyl-Terminated Polybutadiene (HTPB)

Specific Scientific Field

Summary of the Application

1-Azidopentane is used in the chemical modification of Hydroxyl-Terminated Polybutadiene (HTPB), a nonpolar molecule that consists of aliphatic hydrocarbon chains having intercalated double bonds . When cured with isocyanates, HTPB yields a polyurethane network with a suitable combination of mechanical properties and further useful physicochemical properties such as low viscosity and hydrophobicity, which make it suitable to be applied as an elastomer binder in composite solid propellants (CSP) .

Methods of Application or Experimental Procedures

The chemical modification of HTPB was carried out through the bulk reaction between the HTPB double bonds and azide pendant groups . The synthesis was performed by measuring gas evolution in a pressure–vacuum stability device . Through size exclusion chromatography and Fourier-transform infrared spectroscopy, the molar mass and the formation of carbon–nitrogen bonds were evaluated, respectively . Elemental analysis detected nitrogen in the modified HTPB .

Results or Outcomes

Differential scanning calorimetry revealed changes in the glass transition temperature (Tg) . The final products were dependent on the type of azide molecules . Thermogravimetric analysis showed that HTPB modified with EGBAA presented higher thermal stability . Solid and viscous elastomers were achieved with modification by EGBAA and octyl azide, respectively . Both are potentially suitable for use as binders in CSP .

Synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes

Specific Scientific Field

Summary of the Application

1-Azidopentane is used in the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane .

Methods of Application or Experimental Procedures

The azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .

Results or Outcomes

This strategy allowed for the direct installation of an azido group, a versatile synthetic handle for the bicyclo [1.1.1]pentane framework . The use of mild and metal-free conditions will provide a highly efficient route to construct azide-containing bicyclo [1.1.1]pentane species with various applications in synthetic organic chemistry .

Application in Biologically-Relevant Targets

Specific Scientific Field

Summary of the Application

1-Azidopentane is used in the synthesis of BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

特性

IUPAC Name |

1-azidopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHBJNGBMWHOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180947 | |

| Record name | 1-Azidopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azidopentane | |

CAS RN |

26330-06-3 | |

| Record name | 1-Azidopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azidopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

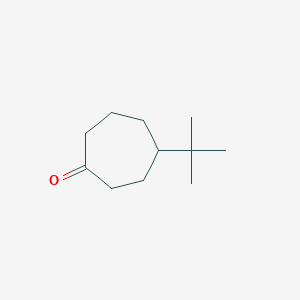

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)